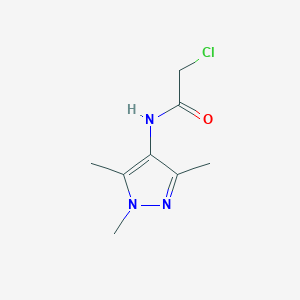

2-Chloro-N-(1,3,5-triméthyl-1H-pyrazol-4-yl)acétamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Agricultural Applications

Insecticidal and Acaricidal Activities

Recent studies have highlighted the insecticidal and acaricidal properties of pyrazole derivatives, including 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide. Research indicates that compounds containing the 1,3,5-trimethylpyrazole moiety exhibit significant biological activity against pests such as Tetranychus cinnabarinus (red spider mite), Plutella xylostella (diamondback moth), and Aphis craccivora (black aphid) . For instance, modifications in the chemical structure can enhance efficacy; certain derivatives demonstrated up to 100% mortality at specific concentrations during bioassays.

| Compound | Target Pest | Concentration (µg/mL) | Mortality (%) |

|---|---|---|---|

| 8m | Tetranychus cinnabarinus | 400 | 70.0 |

| 8i | Plutella xylostella | 100 | 100.0 |

Pharmacological Applications

Neurological Disorders

The compound is also being investigated for its potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in various neurological and psychiatric disorders. The modulation of this receptor may offer therapeutic avenues for conditions such as schizophrenia and Alzheimer's disease . The synthesis of related pyrazole compounds has been linked to improved cognitive function in preclinical models.

Material Science Applications

Synthesis of Novel Materials

The chemical properties of 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide allow it to be utilized in the synthesis of novel materials with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The presence of the pyrazole ring can also impart unique optical characteristics to materials, making them suitable for applications in photonics and electronics.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of pyrazole derivatives similar to 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide:

-

Synthesis and Characterization

A study synthesized various pyrazole derivatives through cyclocondensation reactions and characterized them using techniques like NMR spectroscopy . The resulting compounds exhibited diverse biological activities. -

Bioassay Results

In a comparative study of insecticidal activities, several pyrazole derivatives were tested against agricultural pests . These studies provided insights into structure-activity relationships that guide future synthetic efforts.

Analyse Biochimique

Biochemical Properties

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The nature of these interactions is primarily based on the binding affinity of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide to the active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Cellular Effects

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes alterations in the expression of specific genes and modulation of signaling pathways, which can lead to changes in cellular behavior and metabolic activity .

Molecular Mechanism

The molecular mechanism of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions . This binding interaction can result in changes in gene expression and enzymatic activity, ultimately affecting cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on environmental conditions .

Dosage Effects in Animal Models

The effects of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and activity .

Subcellular Localization

The subcellular localization of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is crucial for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity and its interactions with other biomolecules, ultimately affecting cellular processes and functions .

Méthodes De Préparation

The synthesis of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide typically involves the reaction of chloroacetyl chloride with 1,3,5-trimethyl-1H-pyrazole-4-amine in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Mécanisme D'action

The mechanism of action of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, in antileishmanial studies, the compound exhibits potent activity by fitting into the active site of the enzyme LmPTR1, characterized by lower binding free energy . This interaction disrupts the enzyme’s function, leading to the inhibition of the parasite’s growth .

Comparaison Avec Des Composés Similaires

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide can be compared with other similar compounds such as:

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may affect its solubility and reactivity.

1,3,5-Trimethyl-1H-pyrazole-4-amine: This is a precursor in the synthesis of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide and shares the pyrazole core structure.

The uniqueness of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide lies in its specific substitution pattern and its applications in proteomics and medicinal chemistry research .

Activité Biologique

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, with CAS number 90153-58-5, is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, comprising a chloro group and a trimethyl pyrazole moiety attached to an acetamide functional group. The molecular formula is C8H12ClN3O, with a molecular weight of 201.65 g/mol.

The chemical properties of 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide are crucial for understanding its biological interactions. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClN3O |

| Molecular Weight | 201.65 g/mol |

| CAS Number | 90153-58-5 |

| Synonyms | 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)acetamide |

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has been explored in various studies.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazole derivatives. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines. For example, compounds similar to 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide showed IC50 values ranging from low micromolar to sub-micromolar concentrations against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide | MCF7 | <10 |

| Similar Pyrazole Derivative | A549 | 26 |

| Similar Pyrazole Derivative | SF-268 | 12.50 |

The mechanism through which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example:

- Aurora Kinase Inhibition : Some studies have indicated that pyrazole derivatives can inhibit Aurora-A kinase activity, which is crucial for mitotic regulation in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in sensitive cancer cell lines .

- CDK Inhibition : Other derivatives have shown potential as cyclin-dependent kinase (CDK) inhibitors, further contributing to their anticancer properties by disrupting the cell cycle .

Case Studies

A few notable case studies highlight the biological activity of related compounds:

- Study on MCF7 Cells : A recent study evaluated the effects of various pyrazole derivatives on MCF7 cells, reporting significant growth inhibition with IC50 values as low as 0.01 µM for some compounds . This suggests that structural modifications can enhance potency.

- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor sizes compared to controls, indicating potential therapeutic efficacy in vivo .

Propriétés

IUPAC Name |

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJPNEYQAUHDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354861 | |

| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90153-58-5 | |

| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.